1,1,1,2,2,3,3-Heptachloropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7298. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl7/c4-1(5)2(6,7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIIENAGGCUHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208130 | |

| Record name | 1,1,1,2,2,3,3-Heptachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-89-8 | |

| Record name | 1,1,1,2,2,3,3-Heptachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3-Heptachloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 594-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1,2,2,3,3-Heptachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3-heptachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,2,3,3-HEPTACHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7BW4GD9PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1,1,2,2,3,3-Heptachloropropane chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,1,1,2,2,3,3-Heptachloropropane

Foreword: A Note from the Scientist's Bench

In the landscape of synthetic chemistry, chlorinated alkanes represent a class of compounds that are both foundational and functionally versatile. While they may not always capture the spotlight in cutting-edge drug discovery, their utility as intermediates, reagents, and structural motifs is undeniable. This guide is dedicated to this compound (CAS No. 594-89-8), a molecule whose dense halogenation imparts a unique profile of reactivity and physical characteristics.

As a Senior Application Scientist, my objective extends beyond the mere recitation of data. This document is structured to provide not just the "what," but the "why"—to connect the molecule's structure to its observable properties and to frame its handling and application within a context of practical, safety-conscious laboratory work. For the researcher, scientist, or drug development professional, understanding this molecule in depth is key to leveraging its potential, whether as a starting material for complex fluorinated compounds or as a subject of study in halogenation chemistry.

Molecular Identity and Structural Elucidation

The identity of a chemical compound is its most fundamental attribute. For this compound, its structure is defined by a three-carbon backbone saturated with chlorine atoms, leaving only a single hydrogen. This high degree of chlorination is the primary determinant of its chemical behavior.

Core Identifiers

A compound is known by many names and codes across various databases and regulatory bodies. Establishing these identifiers is the first step in any rigorous chemical assessment.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 594-89-8 | NIST[2][3], PubChem[1] |

| Molecular Formula | C₃HCl₇ | PubChem[1], Wikipedia[4] |

| Molecular Weight | 285.21 g/mol | Wikipedia[4], Fisher Scientific[5] |

| InChI Key | YFIIENAGGCUHIQ-UHFFFAOYSA-N | NIST[2][3], PubChem[1] |

| Canonical SMILES | C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl | PubChem[1], Fisher Scientific[5] |

Molecular Structure Visualization

The spatial arrangement of atoms dictates steric hindrance, bond polarity, and potential reaction sites. The structure of this compound is characterized by two perchlorinated carbon atoms (C1 and C3) and a central carbon (C2) bonded to two chlorine atoms and the lone hydrogen.

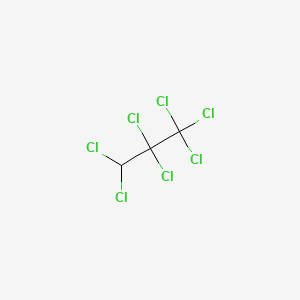

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

The bulk properties of a substance are a direct consequence of its molecular structure and intermolecular forces. The high molecular weight and polarity from the numerous C-Cl bonds result in a compound that is a solid at room temperature with a relatively high boiling point.

| Property | Value | Unit | Source(s) |

| Physical Form | White to pale yellow crystalline lumps or solid. | - | Fisher Scientific[5] |

| Melting Point | 29 (302 K) | °C | Wikipedia[4] |

| Normal Boiling Point | 243.5 - 247 (516.6 K) | °C | Wikipedia[4], Fisher Scientific[5] |

| Enthalpy of Vaporization (ΔvapH) | 34.8 | kJ/mol | NIST[2] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 4.334 | - | Cheméo[6] |

| Water Solubility (log10WS) | -4.47 | mol/L | Cheméo[6] |

The high octanol/water partition coefficient indicates significant lipophilicity, while the very low water solubility is expected for a large, non-polar (overall) molecule with no hydrogen bonding capability.[6] These properties are critical for predicting its behavior in biphasic reaction systems or its environmental fate.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical. The unique electronic and nuclear environment of this compound gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most telling feature is the presence of a single hydrogen atom. In a standard proton NMR experiment, this would result in a singlet. The chemical shift would be significantly downfield due to the deshielding effect of the adjacent chlorine atoms. This provides a clean and unambiguous signal for structural confirmation.

-

¹³C NMR: Three distinct carbon environments are present: the -CCl₃ group, the -CHCl₂- group, and another -CCl₂- group (this appears to be an error in the common name vs structure, the structure C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl corresponds to CCl3-CCl2-CHCl2). Assuming the IUPAC name this compound (CCl₃-CCl₂-CHCl₂) is correct, we would expect three unique signals in the ¹³C NMR spectrum. The carbon of the CHCl₂ group would be identifiable via a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, Electron Ionization (EI) is a common technique.

-

Molecular Ion (M⁺): The molecular weight is 285.21 g/mol .[4] However, the key feature is the isotopic pattern of chlorine. With seven chlorine atoms, the molecular ion peak will be a complex cluster of peaks (M, M+2, M+4, etc.) due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This isotopic signature is definitive proof of the number of chlorine atoms in the molecule and its fragments.

-

Fragmentation Pattern: The C-C bonds are the most likely points of initial fragmentation under EI conditions. Common fragments would include [C₂Cl₅]⁺, [CHCl₂]⁺, and [CCl₃]⁺. The stability of the resulting carbocations and radical species dictates the relative abundance of these fragment ions. Data from the NIST Mass Spectrometry Data Center confirms the presence of these characteristic fragments.[1]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds.

-

C-H Stretch: A weak to medium band is expected around 2950-3000 cm⁻¹, corresponding to the stretching of the single C-H bond.

-

C-Cl Stretch: Strong absorption bands are expected in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the numerous C-Cl bond stretches. The complexity of the molecule will result in multiple overlapping bands in this region.

Caption: A typical workflow for the spectroscopic confirmation of the compound.

Synthesis and Reactivity Profile

Understanding how a molecule is formed and how it reacts is crucial for its application in further synthetic endeavors.

Synthetic Pathway

This compound can be synthesized via a modified Friedel-Crafts or Prins reaction.[4] The key step involves the catalytic addition of chloroform across the double bond of tetrachloroethylene.

Reaction: CHCl₃ + CCl₂=CCl₂ --(AlCl₃)--> CCl₃-CCl₂-CHCl₂

Caption: Synthesis of this compound via catalytic addition.

Experimental Protocol: Representative Synthesis

The following is a generalized protocol based on the principles of the reaction. Causality: Aluminum chloride is a potent Lewis acid, essential for polarizing the C-H bond in chloroform, facilitating its addition to the electron-rich tetrachloroethylene double bond. The reaction must be conducted under anhydrous conditions as AlCl₃ reacts violently with water.

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.

-

Reagents: Charge the flask with tetrachloroethylene and a catalytic amount of anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).

-

Addition: Slowly add chloroform to the stirred mixture via the dropping funnel. The reaction is often exothermic, so controlled addition and external cooling (e.g., an ice bath) may be necessary to maintain a target temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by GC or TLC).

-

Workup: Quench the reaction by carefully pouring the mixture over crushed ice and dilute acid (e.g., HCl) to neutralize the catalyst.

-

Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and filter. The crude product is then purified, typically by fractional distillation under reduced pressure, to yield the pure this compound.

Key Reactivity

-

Dehydrochlorination: The most significant reaction is the elimination of hydrogen chloride (HCl) upon treatment with a base. This reaction is facile due to the presence of the single, relatively acidic proton, which is activated by the electron-withdrawing chlorine atoms. The product of this elimination is hexachloropropene.[4] This reaction is a valuable pathway for creating chlorinated alkenes, which are themselves useful synthetic intermediates.

-

Thermal Decomposition: While stable under normal conditions, at elevated temperatures, chlorinated hydrocarbons can undergo decomposition. This process can lead to the formation of smaller chlorinated molecules and potentially hazardous byproducts like phosgene or HCl gas.[7] Any high-temperature application should be approached with caution and appropriate ventilation.

Safety, Handling, and Regulatory Information

As a highly chlorinated compound, this compound requires careful handling to minimize exposure and environmental impact.

GHS Hazard Classification

According to aggregated GHS data, the compound presents the following hazards:[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H413: May cause long lasting harmful effects to aquatic life.

The corresponding signal word is Warning .[1]

Recommended Handling Protocols

Based on the hazard profile, the following laboratory procedures are mandated:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases or reactive metals.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Due to its potential for long-lasting aquatic harm, it must not be discharged into the environment.

Applications and Relevance

While not a direct pharmaceutical agent, this compound's value lies in its role as a chemical intermediate.[8] Its high degree of chlorination makes it a useful starting material in the synthesis of fluorinated organic molecules.[8] These fluorinated compounds are critical in various industries, including:

-

Refrigerants: As precursors to hydrofluorocarbons (HFCs) or hydrofluoroolefins (HFOs).

-

Solvents: For creating specialized, non-flammable solvents.

-

Fire Extinguishing Agents: As a building block for clean-agent fire suppressants.[8]

Its use has also been explored in the formulation of certain pesticides, though this application is limited due to environmental persistence and regulatory scrutiny.[8] For drug development professionals, understanding the chemistry of such intermediates can be crucial when designing synthetic routes for complex fluorinated APIs or when evaluating potential impurities that may arise from starting materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11677, this compound. Retrieved from [Link].

-

Cheméo (2024). Chemical Properties of this compound (CAS 594-89-8). Retrieved from [Link].

-

MySkinRecipes (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. Note: This source refers to an isomer, but describes general applications of heptachloropropanes. Retrieved from [Link].

-

Wikipedia (n.d.). This compound. Retrieved from [Link].

-

NIST (2021). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

-

PubChem (2024). Propane, 1,1,1,2,3,3,3-heptachloro-. Retrieved from [Link].

-

NIST (2021). Propane, 1,1,1,2,3,3,3-heptachloro- in NIST Chemistry WebBook. Retrieved from [Link].

-

NIST (2021). This compound Mass Spectrum in NIST Chemistry WebBook. Retrieved from [Link].

-

Global Substance Registration System (GSRS). This compound. Retrieved from [Link].

Sources

- 1. This compound | C3HCl7 | CID 11677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. This compound (CAS 594-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1,2,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 1,1,1,2,3,3,3-Heptachloropropane [myskinrecipes.com]

An In-depth Technical Guide to the Physical Properties of 1,1,1,2,2,3,3-Heptachloropropane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1,1,1,2,2,3,3-Heptachloropropane (CAS No. 594-89-8). As a highly chlorinated propane derivative, understanding its physical characteristics is paramount for its application in specialized industrial synthesis, research, and development. This document moves beyond a simple cataloging of data, offering insights into the interplay between the molecule's structure and its macroscopic properties.

Molecular Identity and Structure

This compound is a halogenated hydrocarbon. Its structure is characterized by a three-carbon propane backbone where seven of the eight hydrogen atoms have been substituted by chlorine atoms.[1] This high degree of chlorination significantly influences its physical and chemical behavior.

The sole hydrogen atom is located on the central carbon, making the full IUPAC name this compound. The linear formula is often represented as C₂Cl₅CHCl₂.[1]

Molecular Structure Visualization:

The arrangement of atoms in this compound can be visualized as follows:

Caption: Molecular structure of this compound.

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physical properties of this compound, compiled from various authoritative sources. It is important to note that minor variations in reported values can exist due to different experimental conditions and purity levels of the samples.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₃HCl₇ | - | [1] |

| Molecular Weight | 285.21 | g/mol | [1] |

| CAS Number | 594-89-8 | - | [1] |

| Appearance | White to yellow crystalline lumps or solid | - | [2] |

| Melting Point | 29 - 29.4 | °C | [3] |

| Boiling Point | 243.5 - 247.5 | °C | [1][3] |

| Density | 1.8048 (at 34 °C) | g/cm³ | |

| Water Solubility | Log10WS: -4.47 (Calculated) | - | [4] |

| Refractive Index | Not available | - | |

| Vapor Pressure | Not available | - |

In-Depth Analysis of Physical Properties

Melting and Boiling Points: The Influence of Intermolecular Forces

This compound exhibits a relatively high boiling point for a three-carbon molecule, a direct consequence of its substantial molecular weight and the strong intermolecular van der Waals forces. The presence of seven chlorine atoms contributes significantly to the molecule's mass and electron cloud, enhancing these dispersion forces.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.

Methodology:

-

A small amount of the sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

-

The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This signifies the point where the vapor pressure of the sample equals the atmospheric pressure.

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for boiling point determination using the Thiele tube method.

Density: A Reflection of Atomic Composition

The high density of this compound is primarily attributed to the high atomic mass of chlorine relative to hydrogen. With seven chlorine atoms packed into a small three-carbon frame, the mass per unit volume is significantly greater than that of non-halogenated propanes.

Solubility Profile: "Like Dissolves Like"

The calculated Log10 of water solubility (-4.47) indicates that this compound is practically insoluble in water.[4] This is expected, as the molecule is largely nonpolar. While the C-Cl bonds have some polarity, the symmetrical distribution of a large number of these bonds around the carbon skeleton results in a low overall molecular dipole moment.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Mass Spectrometry (MS)

Mass spectrometry data from the NIST WebBook provides a fingerprint for the molecule, showing characteristic fragmentation patterns.[6] The molecular ion peak would be expected around m/z 282, corresponding to the nominal mass of the molecule. The isotopic pattern would be highly characteristic due to the presence of seven chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the presence of only one hydrogen atom, the ¹H NMR spectrum of this compound is expected to be very simple, showing a single signal. A reported ¹H NMR spectrum in CDCl₃ shows a singlet at approximately 5.29 ppm.[5] The downfield shift is due to the deshielding effect of the numerous electronegative chlorine atoms on the adjacent carbons.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three carbon atoms in their unique chemical environments. Information from chemical databases indicates the availability of ¹³C NMR data, which would be essential for confirming the carbon skeleton.[7]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by absorptions corresponding to C-Cl bond stretching, typically found in the fingerprint region (below 1500 cm⁻¹). The C-H stretching vibration would be observed around 3000 cm⁻¹. The absence of other functional group absorptions (e.g., O-H, C=O) would be a key identifying feature.

Synthesis Overview

This compound can be synthesized via a modified Friedel-Crafts or Prins reaction involving chloroform and tetrachloroethylene with a catalytic amount of aluminum chloride.[3] Subsequent dehydrochlorination of the product with a base can yield hexachloropropene.[3]

Synthesis and Subsequent Reaction Pathway:

Caption: Synthesis pathway of this compound and its subsequent reaction.

Concluding Remarks for the Practicing Scientist

The physical properties of this compound are dominated by its high degree of chlorination. This results in a dense, high-boiling point solid with very low water solubility. These characteristics are crucial considerations for its handling, storage, and application in synthetic chemistry. The provided spectroscopic information serves as a foundational reference for its identification and quality control. While a comprehensive set of experimental data for all physical properties is not fully available in public literature, the established values and predicted behaviors offer a robust working knowledge base for researchers and developers.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Retrieved January 26, 2026, from [Link].

-

PubChem. (n.d.). Propane, 1,1,1,2,3,3,3-heptachloro-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].

-

MySkinRecipes. (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. Retrieved January 26, 2026, from [Link].

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link].

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link].

-

Wikipedia. (n.d.). This compound. Retrieved January 26, 2026, from [Link].

-

Mauter, M. S., & Elimelech, M. (2006). Quantitative determination of absolute organohalogen concentrations in environmental samples by X-ray absorption spectroscopy. Analytical Chemistry, 78(16), 5711–5718. [Link]

-

Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. In Chemistry LibreTexts. Retrieved from [Link]

-

Bellevue College. (n.d.). BOILING POINT DETERMINATION. Retrieved January 26, 2026, from [Link].

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved January 26, 2026, from [Link].

-

Urano, K., & Kato, M. (n.d.). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. ResearchGate. Retrieved January 26, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved January 26, 2026, from [Link].

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].

-

Fedor, A. J., et al. (n.d.). Vapor Pressure Measurements of 1,1,1,2,3,3,3-Heptafluoropropane from 233.15 to 375.15 K. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Urano, K., & Kato, M. (n.d.). Measuring Methods of Semi- and Non-Volatile Organohalogen Compounds for Efficient Investigation, Monitoring and Countermeasure. Journal of Health Science, 51(4), 387-397. [Link]

-

Columbia University. (n.d.). # 5 Determination of Boiling Points. Retrieved January 26, 2026, from [Link].

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 26, 2026, from [Link].

-

IvyPanda. (2024). Micro Method Determination of Boiling Point of Hydrocarbons. Retrieved January 26, 2026, from [Link].

-

Quora. (n.d.). How do you determine density experimentally?. Retrieved January 26, 2026, from [Link].

-

WebAssign. (n.d.). Density Determinations and Various Methods to Measure Volume. Retrieved January 26, 2026, from [Link].

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 26, 2026, from [Link].

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved January 26, 2026, from [Link].

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 26, 2026, from [Link].

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 26, 2026, from [Link].

-

Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-132. [Link]

-

NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved January 26, 2026, from [Link].

-

Wikipedia. (n.d.). Dichloromethane. Retrieved January 26, 2026, from [Link].

Sources

- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 2. info.ornl.gov [info.ornl.gov]

- 3. 1,1,1,2,3,3,3-HEPTACHLOROPROPANE(3849-33-0) 1H NMR [m.chemicalbook.com]

- 4. This compound (CAS 594-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound(594-89-8) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 1,1,1,2,2,3,3-Heptachloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1,1,1,2,2,3,3-heptachloropropane (C₃HCl₇), a fully chlorinated propane derivative. The document delineates its synthesis, elucidates its three-dimensional structure through an analysis of spectroscopic data, and explores its conformational landscape. This guide is intended to serve as a foundational resource for researchers in chemistry and drug development, offering insights into the physicochemical properties and structural nuances of this halogenated molecule.

Introduction

This compound, also known as asym-heptachloropropane, is a chlorinated alkane with the chemical formula C₃HCl₇ and a molecular weight of approximately 285.21 g/mol .[1][2] Its structure is characterized by a three-carbon backbone saturated with seven chlorine atoms and a single hydrogen atom. The high degree of chlorination significantly influences its chemical and physical properties, including its reactivity and stereochemistry. Understanding the precise molecular architecture of this compound is crucial for its application as a chemical intermediate and for predicting its behavior in various chemical transformations. This guide provides a detailed exploration of its synthesis and a multi-faceted analysis of its molecular structure, incorporating spectroscopic and theoretical data.

Synthesis of this compound

The primary route for the synthesis of this compound is through a modified Friedel-Crafts or Prins reaction involving the addition of chloroform to tetrachloroethylene, catalyzed by aluminum chloride.[2] This reaction is a well-established method for the formation of carbon-carbon bonds and the introduction of a trichloromethyl group.

Reaction Mechanism

The synthesis proceeds via the activation of chloroform by the Lewis acid catalyst, aluminum chloride, to generate a reactive electrophilic species. This electrophile then attacks the electron-rich double bond of tetrachloroethylene. A subsequent series of steps, including rearrangement and chloride addition, leads to the formation of the heptachloropropane skeleton.

Figure 1: Simplified reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of heptachloropropane.[3]

Materials:

-

Chloroform (CHCl₃), anhydrous

-

Tetrachloroethylene (C₂Cl₄), anhydrous

-

Aluminum chloride (AlCl₃), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Drying agent (e.g., calcium chloride or molecular sieves)

-

Hydrochloric acid (HCl)

Procedure:

-

Purification of Reagents: Both chloroform and tetrachloroethylene must be anhydrous for the reaction to proceed efficiently, as water will deactivate the aluminum chloride catalyst.[3] Dry the solvents by washing with concentrated sulfuric acid, followed by washing with water, a saturated sodium bicarbonate solution, and a final water wash. Subsequently, dry the solvents over a suitable drying agent.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (13 g).[3]

-

Addition of Reactants: Add a mixture of anhydrous chloroform (150 g, 100 mL) and anhydrous tetrachloroethylene (90 g) to the dropping funnel.[3]

-

Reaction Conditions: Add the chloroform-tetrachloroethylene mixture to the aluminum chloride dropwise with stirring. The reaction is exothermic and will proceed with the evolution of hydrogen chloride gas. Maintain the reaction temperature and allow it to proceed for several hours.

-

Workup: After the reaction is complete, cool the mixture and slowly add it to a mixture of crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Purification: Separate the organic layer, wash it with water, and dry it over a drying agent. The crude product can be purified by fractional distillation under reduced pressure.

Molecular Structure Elucidation

The molecular structure of this compound has been determined through a combination of spectroscopic techniques. The molecule consists of a central carbon atom (C2) bonded to a hydrogen, a chlorine, a dichloromethyl group (-CHCl₂), and a trichloromethyl group (-CCl₃).

Figure 2: 2D representation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a single signal for the lone proton. The chemical shift of this proton will be significantly downfield due to the deshielding effect of the numerous electron-withdrawing chlorine atoms. For the similar compound 1,1,1,2,3,3,3-heptachloropropane, the single proton resonance is observed at approximately 5.29 ppm.[4] A similar chemical shift would be anticipated for the title compound.

-

¹³C NMR Spectroscopy: Due to the asymmetry of the molecule, the ¹³C NMR spectrum of this compound is expected to display three distinct signals, one for each of the three carbon atoms in different chemical environments.[5] The chemical shifts will be influenced by the number of attached chlorine atoms, with carbons bearing more chlorine atoms appearing further downfield.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| -CCl₃ | 90 - 110 |

| -C(Cl)₂- | 70 - 90 |

| -CHCl₂ | 60 - 80 |

Table 1: Predicted ¹³C NMR Chemical Shift Ranges.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. The infrared and Raman spectra of this compound are characterized by vibrations of the C-H and C-Cl bonds.

-

C-H Vibrations: A characteristic C-H stretching vibration is expected in the region of 3000-2850 cm⁻¹. C-H bending vibrations will appear at lower wavenumbers.

-

C-Cl Vibrations: Strong absorptions corresponding to C-Cl stretching vibrations are expected in the fingerprint region of the infrared spectrum, typically between 800 and 600 cm⁻¹. The presence of multiple C-Cl bonds will likely result in a complex pattern of absorptions in this region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.[1] However, due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks.

The fragmentation pattern will be dominated by the loss of chlorine atoms and chlorinated fragments. Common fragmentation pathways for polychlorinated alkanes involve the cleavage of C-C and C-Cl bonds. A prominent fragment is often observed corresponding to the loss of a chlorine radical (M-35 and M-37). Further fragmentation can lead to the formation of various chlorocarbon ions. The NIST WebBook provides mass spectral data for this compound.[1]

Conformational Analysis and Computational Insights

The three-dimensional structure of this compound is not static, with rotation possible around the C-C single bonds. This rotation gives rise to different conformational isomers, or rotamers.

Due to the significant steric bulk of the seven chlorine atoms, rotation around the C-C bonds is expected to be highly hindered. The most stable conformation will be the one that minimizes steric repulsion between the large chlorine atoms. Staggered conformations are generally more stable than eclipsed conformations.[6]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₃HCl₇ | [1] |

| Molecular Weight | 285.21 g/mol | [1] |

| CAS Number | 594-89-8 | [1] |

| Melting Point | 29-30 °C | [1] |

| Boiling Point | 243.5 °C | [2] |

| Appearance | Colorless solid or liquid | |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. |

Table 2: Physicochemical and Safety Data.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. The synthesis via a Friedel-Crafts type reaction has been outlined, and the key spectroscopic features that define its structure have been discussed. While experimental spectroscopic data provide a solid foundation for its structural elucidation, further computational and crystallographic studies would be invaluable for a more precise and dynamic understanding of its three-dimensional architecture and conformational behavior. The information presented herein serves as a critical resource for scientists working with this and related polychlorinated compounds.

References

-

Wheeler Scientific. (2023, March 27). Heptachloropropane Synthesis from Chloroform, Tetrachloroethylene and Aluminum Chloride [Video]. YouTube. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 28). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2020). Quantum Chemical Investigation of Polychlorinated Dibenzodioxins, Dibenzofurans and Biphenyls: Relative Stability and Planarity Analysis. Molecules, 25(23), 5697. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. The Journal of Physical Chemistry C, 125(34), 18695-18706. [Link]

-

Spectroscopy Online. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Master Organic Chemistry. (2020, March 27). Conformational Isomers of Propane. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 594-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. 1,1,1,2,3,3,3-HEPTACHLOROPROPANE(3849-33-0) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(594-89-8) 13C NMR [m.chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,1,1,2,2,3,3-Heptachloropropane: Properties, Synthesis, and Handling for Research Applications

This document provides an in-depth technical overview of 1,1,1,2,2,3,3-heptachloropropane, a fully chlorinated propane derivative. Tailored for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes critical data on its chemical properties, a validated synthesis protocol, key reactivity, and essential safety protocols. The focus is on providing practical, field-proven insights to enable its effective and safe use as a chemical intermediate in advanced synthesis applications.

Nomenclature and Chemical Identification

Precise identification is the cornerstone of chemical research and safety. This compound is the recognized IUPAC name for this compound.[1][2][3] For unambiguous documentation and database retrieval, the following identifiers are critical.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 594-89-8[1][2][3] |

| Molecular Formula | C₃HCl₇[1][2][3] |

| Synonyms | asym-Heptachloropropane, Propane, 1,1,1,2,2,3,3-heptachloro-[2][3][4] |

| PubChem CID | 11677[1] |

| EC Number | 209-856-1[1] |

| InChI | InChI=1S/C3HCl7/c4-1(5)2(6,7)3(8,9)10/h1H[2][3][4] |

| InChIKey | YFIIENAGGCUHIQ-UHFFFAOYSA-N[2][3][4] |

| SMILES | C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl[1][2][4] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for designing experiments, particularly for purification processes like distillation and for predicting its behavior in different solvent systems. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Unit | Source |

| Molar Mass | 285.21 | g/mol | [1][2] |

| Melting Point | 29 (302.15) | °C (K) | [1] |

| Boiling Point | 243.5 (516.65) | °C (K) | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 49.99 | kJ/mol | [4] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 4.334 | [4] | |

| Critical Temperature (Tc) | 777.32 | K | [4] |

| Critical Pressure (Pc) | 3384.14 | kPa | [4] |

Synthesis and Chemical Reactivity

This compound is not a naturally occurring compound; its synthesis is achieved through specific organic reactions. Its utility is defined by its subsequent reactivity, serving as a precursor for other halogenated molecules.

Primary Synthesis Route: Modified Friedel-Crafts Reaction

The established method for producing this compound is a modified Friedel-Crafts or Prins reaction.[1] This involves the reaction of tetrachloroethylene with chloroform in the presence of a Lewis acid catalyst, typically aluminum chloride.[1]

Causality of Component Selection:

-

Reactants: Tetrachloroethylene (C₂Cl₄) and Chloroform (CHCl₃) provide the three-carbon backbone and the requisite seven chlorine atoms for the final product.

-

Catalyst: Aluminum chloride (AlCl₃) is a powerful Lewis acid essential for activating the C-Cl bond in chloroform. It polarizes the bond, facilitating the electrophilic attack on the electron-rich double bond of tetrachloroethylene. This catalytic action is crucial for overcoming the activation energy of the reaction.

The workflow below illustrates the logical progression from starting materials to the final, purified product.

Caption: Workflow for the synthesis and verification of this compound.

Key Reactivity: Dehydrochlorination

A significant reaction of this compound is its dehydrochlorination when treated with a base. This elimination reaction removes a hydrogen and a chlorine atom to yield hexachloropropene, another valuable chemical intermediate.[1] This reactivity highlights its role as a stable precursor that can be readily converted into other functionalized molecules.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a self-validating procedure for the synthesis and confirmation of this compound.

Objective: To synthesize this compound and verify its identity via Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

-

Tetrachloroethylene (≥99%, anhydrous)

-

Chloroform (≥99%, anhydrous)

-

Aluminum chloride (anhydrous, powder)

-

Hydrochloric acid (5% aqueous solution)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.

-

Scientist's Note (Expertise): Anhydrous (dry) conditions are critical. Aluminum chloride reacts violently with water, which would deactivate the catalyst and halt the reaction. The drying tube prevents atmospheric moisture from entering the apparatus.

-

-

Charging the Flask: In a fume hood, charge the flask with tetrachloroethylene and chloroform. Begin stirring.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirring solution in small portions. An exothermic reaction may be observed.

-

Scientist's Note (Causality): Slow, portion-wise addition is a key safety and control measure. It helps manage the initial exotherm of the reaction, preventing a dangerous runaway reaction.

-

-

Reaction: Gently heat the mixture to reflux and maintain for several hours until the reaction is complete (completion can be monitored by GC analysis of aliquots).

-

Work-up and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice and 5% HCl solution in a beaker.

-

Scientist's Note (Trustworthiness): This step quenches the reaction by hydrolyzing and dissolving the aluminum chloride catalyst. The acidic solution ensures that aluminum salts remain dissolved in the aqueous phase.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the known boiling point of this compound.

-

Product Verification (Self-Validation):

-

Obtain a GC-MS spectrum of the purified product.

-

Confirm the presence of a parent ion peak and fragmentation pattern consistent with the structure of C₃HCl₇.

-

Acquire ¹H NMR and ¹³C NMR spectra and compare them with reference data available in databases like PubChem to confirm the chemical structure.[2]

-

Safety and Handling

As a highly chlorinated compound, this compound requires careful handling to minimize exposure and environmental impact.

GHS Hazard Identification:

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

-

Environmental Hazards: May cause long-lasting harmful effects to aquatic life (H413).[2]

Recommended Handling Practices:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Ventilation: All handling, including weighing and transfers, must be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[6]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds. Do not release into the environment.[7]

Applications in Research and Development

While direct applications of this compound in drug development are not widely documented, its value lies in its role as a specialized chemical intermediate. Its high degree of chlorination makes it a dense, stable, and reactive building block. By analogy with its isomers, it serves as a precursor in the synthesis of more complex molecules, including:

-

Fluorinated Compounds: It can be a starting material for synthesizing fluorinated organic molecules through halogen exchange (HALEX) reactions. Such fluorinated compounds are of high interest in pharmaceuticals and advanced materials for their unique electronic properties and metabolic stability.[8]

-

Pesticides and Herbicides: The broader class of chlorinated hydrocarbons has been explored in the formulation of pesticides, although environmental concerns often limit this use.[8]

-

Reagent for Halogenation Studies: In a laboratory setting, it serves as a model compound or reagent for studying halogenation reactions and developing new synthetic methodologies.[8]

References

-

Chemical Properties of this compound (CAS 594-89-8) . Cheméo. [Link]

-

This compound . Wikipedia. [Link]

-

This compound | C3HCl7 | CID 11677 . PubChem. [Link]

-

1,1,1,2,3,3,3-Heptachloropropane . MySkinRecipes. [Link]

-

This compound . NIST WebBook. [Link]

-

Propane, 1,1,1,2,3,3,3-heptachloro- | C3HCl7 . PubChem. [Link]

-

Propane, 1,1,1,2,3,3,3-heptachloro- - Substance Details . EPA. [Link]

-

Propane, 1,1,1,2,3,3,3-heptachloro- . NIST WebBook. [Link]

-

Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol . Chemos. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3HCl7 | CID 11677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 594-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 1,1,1,2,3,3,3-Heptachloropropane [myskinrecipes.com]

A Technical Guide to the Nomenclature and Identification of 1,1,1,2,2,3,3-Heptachloropropane

Abstract

This guide provides a comprehensive technical overview of 1,1,1,2,2,3,3-Heptachloropropane, a halogenated organic compound. For researchers, scientists, and professionals in drug development and chemical synthesis, precise molecular identification is paramount to ensure experimental reproducibility, safety, and regulatory compliance. This document delineates the primary nomenclature, extensive synonyms, and critical registry identifiers for this compound. Furthermore, it addresses the potential for isomeric confusion by explicitly differentiating it from its structural isomer, 1,1,1,2,3,3,3-Heptachloropropane. Key physicochemical properties, a summary of its synthesis, and its hazard profile are included to provide a holistic understanding. The objective is to equip scientific professionals with the necessary information to unambiguously identify, handle, and reference this chemical in their work.

Primary Chemical Identifiers

The foundational step in characterizing any chemical substance is to establish its primary, globally recognized identifiers. These serve as the bedrock for all further research and communication, eliminating ambiguity.

Preferred IUPAC Name and Chemical Structure

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2] This name precisely describes a three-carbon (propane) backbone where seven chlorine atoms are distributed across the first, second, and third carbon atoms as indicated by the numerical locants.

The molecular formula for this compound is C₃HCl₇.[1][2]

Caption: 2D Chemical Structure of this compound.

CAS Registry Number

The most reliable and unambiguous identifier for a chemical substance is its CAS Registry Number, assigned by the Chemical Abstracts Service. It is a unique numerical identifier that is independent of any naming convention.

The use of the CAS number is strongly recommended in all documentation, procurement, and regulatory filings to prevent errors that can arise from the use of synonyms or different naming systems.

Synonym Compendium and Other Identifiers

Beyond its formal IUPAC name, this compound is known by several other names and is cataloged in numerous chemical and regulatory databases.

Common and Depositor-Supplied Synonyms

The following table lists synonyms that may be encountered in literature, commercial listings, and databases. The terms "Asym-" and "unsym-" refer to the asymmetrical distribution of chlorine atoms on the propane backbone.

| Synonym | Source / Comment |

| Asym-heptachloropropane | Common trivial name.[2][3] |

| unsym-Heptachloropropane | Alternative trivial name.[3] |

| Propane, 1,1,1,2,2,3,3-heptachloro- | A systematic name format used in some databases.[2][3] |

| NSC-7298 | Identifier from the National Cancer Institute (NCI) database.[2] |

| Heptachlorpropan | German language variant.[2] |

Key Database and Regulatory Identifiers

For cross-referencing across different platforms and regulatory frameworks, the following identifiers are essential.

| Identifier Type | Identifier Code | Issuing Body / Database |

| PubChem CID | 11677 | PubChem[1][2] |

| EC Number | 209-856-1 | European Chemicals Agency (ECHA)[1][2] |

| UNII | J7BW4GD9PS | FDA Global Substance Registration System (GSRS)[1][2] |

| ChemSpider ID | 11187 | Royal Society of Chemistry[1] |

| DSSTox Substance ID | DTXSID50208130 | U.S. Environmental Protection Agency (EPA)[1][2] |

| ECHA InfoCard | 100.008.962 | European Chemicals Agency (ECHA)[1] |

The Isomeric Landscape: A Critical Distinction

A significant source of potential error in chemical research is the confusion between structural isomers. This compound has a notable isomer, 1,1,1,2,3,3,3-Heptachloropropane , which has a different chlorine substitution pattern and, consequently, different properties and a unique CAS number.

Caption: 2D Chemical Structure of isomer 1,1,1,2,3,3,3-Heptachloropropane.

The table below highlights the critical differences in their primary identifiers.

| Property | This compound | 1,1,1,2,3,3,3-Heptachloropropane |

| IUPAC Name | This compound | 1,1,1,2,3,3,3-Heptachloropropane[4][5] |

| CAS Number | 594-89-8[1] | 3849-33-0[4][5] |

| InChIKey | YFIIENAGGCUHIQ-UHFFFAOYSA-N[2] | LZOUTMTXULWVSU-UHFFFAOYSA-N[4] |

Causality Insight: The difference in the InChIKey, a hashed version of the InChI structural identifier, confirms that these are distinct molecular entities. Researchers must always verify the CAS number of their starting materials to ensure they are using the correct isomer for their intended application.

Physicochemical Properties

The identity of this compound is further defined by its unique set of physical and chemical properties.

| Property | Value | Unit | Source |

| Molecular Weight | 285.21 | g/mol | [1][2] |

| Melting Point | 29 (302 K) | °C | [1] |

| Boiling Point | 243.5 (516.6 K) | °C | [1] |

| Octanol/Water Partition Coeff. (logP) | 4.334 | [6] | |

| Water Solubility (log₁₀WS) | -4.47 | mol/l | [6] |

| Enthalpy of Vaporization (ΔvapH°) | 49.99 | kJ/mol | [6] |

| Enthalpy of Fusion (ΔfusH°) | 14.55 | kJ/mol | [6] |

Synthesis and Reactivity Context

Understanding the origin and reactivity of a compound provides valuable context for its handling and potential applications.

Synthesis Pathway

This compound can be synthesized via a modified Friedel-Crafts or Prins reaction.[1] The core of this process involves the reaction of chloroform (CHCl₃) and tetrachloroethylene (C₂Cl₄) in the presence of a catalytic amount of aluminum chloride (AlCl₃).[1]

Caption: Conceptual workflow for the synthesis of Heptachloropropane.

Key Reaction: Dehydrochlorination

A notable reaction of this compound is its dehydrochlorination when treated with a base. This process eliminates a molecule of hydrogen chloride (HCl) to yield hexachloropropene (C₃Cl₆).[1] This reactivity is important for understanding its stability and potential downstream chemical transformations.

Hazard and Safety Profile

From a safety and handling perspective, this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements.

-

GHS Signal Word: Warning[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Older classification systems also identify it with the "Xi" hazard code for irritants and Risk Phrases R36/37/38 (Irritating to eyes, respiratory system and skin).[3]

Trustworthiness and Self-Validation: This hazard profile mandates specific precautionary measures. All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Before any handling, the complete Safety Data Sheet (SDS) from the supplier must be consulted and understood. This protocol forms a self-validating system where the known hazards dictate the necessary safety controls.

Conclusion

The accurate identification of this compound is critical for scientific integrity and safety. While numerous synonyms exist, reliance on the preferred IUPAC name and, most importantly, the CAS Registry Number 594-89-8 , is essential to prevent ambiguity. The clear differentiation from its isomer, 1,1,1,2,3,3,3-Heptachloropropane (CAS 3849-33-0), is a crucial step in experimental design and material procurement. This guide serves as a foundational reference for researchers, providing the necessary nomenclature, properties, and safety context to work with this compound confidently and accurately.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Propane, 1,1,1,2,3,3,3-heptachloro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 594-89-8. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Propane, 1,1,1,2,3,3,3-heptachloro- - Substance Details. Substance Registry Services. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3HCl7 | CID 11677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. Propane, 1,1,1,2,3,3,3-heptachloro- | C3HCl7 | CID 77457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound (CAS 594-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 1,1,1,2,2,3,3-Heptachloropropane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1,2,2,3,3-heptachloropropane in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical, field-proven methodologies for solubility determination. In the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes a qualitative understanding based on molecular structure and provides a robust experimental protocol for researchers to generate their own precise solubility data.

Introduction: The Significance of Solubility in Application

This compound (C₃HCl₇) is a highly chlorinated propane derivative.[1] Its utility in various chemical syntheses and specialized applications is fundamentally linked to its solubility in different media.[2] For researchers in organic synthesis and drug development, understanding and precisely quantifying the solubility of such compounds in a range of organic solvents is paramount for reaction kinetics, purification processes, and formulation development. The choice of solvent can dictate reaction efficiency, yield, and the ease of downstream processing. This guide serves to bridge the current gap in readily available quantitative data by providing a foundational understanding and the practical tools for its determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone for predicting its solubility behavior. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃HCl₇ | [3] |

| Molecular Weight | 285.21 g/mol | [3][4] |

| Melting Point | 29 °C (302 K) | [1] |

| Boiling Point | 243.5 °C (516.6 K) | [1] |

| Appearance | Colorless to pale yellow solid/liquid | [2] |

| logP (Octanol-Water Partition Coefficient) | 4.6 (Calculated) | [3] |

The molecular structure of this compound is dominated by carbon-chlorine bonds. The high degree of chlorination and the symmetrical distribution of these electronegative atoms result in a molecule with a low overall dipole moment, rendering it largely non-polar.[5] The calculated octanol-water partition coefficient (logP) of 4.6 further underscores its lipophilic and hydrophobic nature, indicating a strong preference for non-polar environments over aqueous ones.[3]

Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a fundamental principle in solubility science.[5] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a non-polar molecule, its primary intermolecular interactions are London dispersion forces. Consequently, it is expected to be most soluble in solvents that also exhibit these forces as their dominant intermolecular interaction.

Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Cyclohexane, Heptane | High | Solute and solvent are both non-polar and rely on London dispersion forces. |

| Non-polar Aromatic | Toluene, Benzene, Xylene | High | Similar reliance on dispersion forces, with potential for weak pi-stacking interactions. |

| Halogenated | Chloroform, Dichloromethane | High | Structural similarity and shared reliance on dispersion forces.[5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | Solvents have dipole moments but also significant non-polar character, allowing for some interaction. |

| Polar Protic | Ethanol, Methanol, Water | Low to Insoluble | Strong hydrogen bonding in the solvents excludes the non-polar solute. Extremely low solubility in water is expected.[5] |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of published quantitative data, an accurate determination of solubility requires a robust experimental protocol. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable and widely accepted technique. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the solvent is fully saturated with the solute. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the final weight of the volumetric flask containing the filtered saturated solution.

-

-

Quantification:

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.

-

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes dissolving in liquid solvents, the process is endothermic, meaning solubility increases with temperature. However, this must be determined experimentally for each solute-solvent system.

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to that of the non-polar solute, the higher the solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each will have a unique solubility.

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,1,1,2,3,3,3-Heptachloropropane [myskinrecipes.com]

- 3. This compound | C3HCl7 | CID 11677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 594-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Reaction Mechanisms of 1,1,1,2,2,3,3-Heptachloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2,2,3,3-Heptachloropropane is a highly chlorinated organic compound with potential applications as a chemical intermediate.[1] Understanding its reaction mechanisms is crucial for its effective utilization and for the development of novel synthetic methodologies. This guide provides a comprehensive overview of the known and predicted reaction pathways of this compound, focusing on its synthesis, dehydrochlorination, and potential for nucleophilic substitution, thermal decomposition, and photochemical reactions. The content is designed to offer both a theoretical foundation and practical insights for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound (C₃HCl₇) is a dense, non-flammable liquid at room temperature. Its structure, characterized by a high degree of chlorination, renders the molecule relatively inert under normal conditions but susceptible to specific types of chemical transformations. The electron-withdrawing nature of the numerous chlorine atoms significantly influences the reactivity of the carbon skeleton and the single hydrogen atom.

This guide will delve into the core reaction mechanisms governing the transformation of this compound, providing a framework for its synthetic manipulation and for predicting its behavior in various chemical environments.

Synthesis of this compound

The primary route for the synthesis of this compound involves a modified Friedel-Crafts or Prins-type reaction.[2] This process utilizes readily available starting materials, chloroform (CHCl₃) and tetrachloroethylene (C₂Cl₄), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

Mechanistic Pathway

The reaction is initiated by the activation of tetrachloroethylene by the Lewis acid, creating a carbocationic intermediate. This electrophile then attacks the chloroform molecule. The subsequent rearrangement and quenching of the resulting intermediate lead to the formation of this compound.

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of tetrachloroethylene in an excess of chloroform, slowly add anhydrous aluminum chloride at a controlled temperature (typically below 25 °C).

-

The reaction mixture is stirred for several hours to ensure complete conversion.

-

Upon completion, the reaction is quenched by the slow addition of water or a dilute acid.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).

-

The product is isolated and purified by fractional distillation under reduced pressure.

Caption: Synthesis of this compound via a Lewis acid-catalyzed reaction.

Dehydrochlorination: A Key Transformation

One of the most well-documented reactions of this compound is its dehydrochlorination to form hexachloropropene.[2] This elimination reaction is typically carried out in the presence of a base.

Mechanistic Considerations: E2 Pathway

The dehydrochlorination of this compound is expected to proceed through a bimolecular elimination (E2) mechanism. The base abstracts the single acidic proton on the central carbon, and in a concerted step, a chlorine atom from an adjacent carbon is eliminated, leading to the formation of a double bond.

The steric hindrance around the secondary carbon may influence the rate of this reaction. The choice of base and solvent system is critical for optimizing the yield of the desired alkene. Strong, sterically hindered bases are often preferred to minimize competing nucleophilic substitution reactions.

Experimental Protocol: Dehydrochlorination of this compound

-

Dissolve this compound in a suitable solvent, such as a high-boiling point alcohol or an aprotic polar solvent.

-

Slowly add a solution or slurry of a strong base (e.g., potassium hydroxide, sodium ethoxide) to the reaction mixture while maintaining a controlled temperature.

-

The reaction is typically heated to drive the elimination to completion.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed to yield the crude hexachloropropene, which can be further purified by distillation.

Caption: E2 mechanism for the dehydrochlorination of this compound.

Predicted Reaction Mechanisms

While specific experimental data for the following reactions of this compound are limited in the available literature, its reactivity can be predicted based on the behavior of analogous polychlorinated alkanes.

Nucleophilic Substitution

The carbon atoms in this compound are highly electron-deficient due to the inductive effect of the chlorine atoms. This makes them potential sites for nucleophilic attack. However, significant steric hindrance from the bulky chlorine atoms would likely disfavor an Sₙ2 mechanism.[3] An Sₙ1-type mechanism is also unlikely due to the instability of the resulting carbocation. Therefore, nucleophilic substitution reactions are expected to be slow and require harsh conditions.

Thermal Decomposition (Pyrolysis)

The pyrolysis of polychlorinated compounds generally proceeds through free-radical chain mechanisms.[4] At high temperatures, the C-C and C-Cl bonds in this compound would be expected to undergo homolytic cleavage, generating a variety of radical species. These radicals can then participate in a complex series of propagation and termination steps, leading to the formation of smaller chlorinated hydrocarbons, elemental carbon (char), and hydrogen chloride.[5][6] The exact product distribution would be highly dependent on the temperature, pressure, and presence of other substances.

Caption: Predicted free-radical pathway for the pyrolysis of this compound.

Photochemical Reactions